Methyl 2-chloro-5-(cyanomethyl)benzoate
Description
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
methyl 2-chloro-5-(cyanomethyl)benzoate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-6-7(4-5-12)2-3-9(8)11/h2-3,6H,4H2,1H3 |
InChI Key |
JEKAKZYMKIAYFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC#N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl p-Chloromethyl Benzoate (Relevant to 2-Chloro Position)
A key step is the chlorination of methyl p-methyl benzoate to yield methyl p-chloromethyl benzoate, which is structurally related to the 2-chloro position on the benzoate ring.
Method Summary:
- Starting material: Methyl p-methyl benzoate obtained by esterification of p-methylbenzoic acid with methanol.
- Chlorination: Introduction of chlorine gas under catalytic or photochemical conditions to selectively chlorinate the methyl side chain.
- Process involves free radical chain reaction mechanisms initiated by light or chemical catalysts.
- Product purification by vacuum distillation to isolate high-purity chloromethyl benzoate.
Key Data from Patent CN101434545A:
| Parameter | Condition/Result |
|---|---|
| Starting material amount | 900 g methyl p-methyl benzoate |
| Chlorine volume | Twice the molar amount of methyl p-methyl benzoate |
| Reaction time | 2 hours |
| Temperature | Not explicitly stated, typically ambient or slightly elevated |
| Product yield | 58.33% isolated yield after distillation |
| Purity (GC analysis) | 98.32% chloromethyl benzoate |
The process is industrially applicable with advantages of simple operation, high yield, and low cost.
Preparation of Methyl m-Cyanomethyl Benzoate (Relating to Cyanomethyl Group at 5-Position)
For the cyanomethyl group introduction, the synthetic route involves:
- Starting from m-toluic acid (3-methylbenzoic acid).
- Conversion to m-toluoyl chloride via acylation with thionyl chloride.
- Chlorination of the methyl group on the aromatic ring using liquid chlorine to form m-chloromethylbenzoyl chloride.
- Esterification with methanol to form methyl m-chloromethylbenzoate.
- Cyanation by nucleophilic substitution of the chloromethyl group with sodium cyanide in toluene under reflux.
Detailed Steps and Conditions (From CN105130846A and related patents):
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| a) Acylation | m-Toluic acid + excess thionyl chloride, 60-100°C | 90-97% yield of m-toluoyl chloride |
| b) Chlorination | m-Toluoyl chloride + liquid chlorine (4.6-13.8% w/w), 125-145°C | Partial conversion to m-chloromethylbenzoyl chloride; unreacted recovered and recycled |
| c) Esterification | Addition of anhydrous methanol dropwise | Formation of methyl m-chloromethylbenzoate |
| d) Cyanation | Methyl ester + sodium cyanide + toluene, reflux 2 hours | Formation of methyl m-cyanomethylbenzoate |
Environmental and Industrial Considerations:
- Tail gases (HCl and SO2) are absorbed in sodium hydroxide or water to reduce pollution.
- The process emphasizes high yield, low cost, and environmental friendliness suitable for industrial scale.
Comparative Table of Key Synthetic Parameters
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Methyl p-formic acid + methanol (for p-methylbenzoate) | ~60-80 | High | Classical esterification method |
| Chlorination (side chain) | Chlorine gas + methyl p-methyl benzoate + catalyst/light | Ambient to 145 | ~58 (isolated) | Free radical chlorination of methyl side chain |
| Acylation | m-Toluic acid + thionyl chloride | 60-100 | 90-97 | Formation of acid chloride |
| Chlorination (aromatic methyl) | m-Toluoyl chloride + liquid chlorine (4.6-13.8% w/w) | 125-145 | High | Partial conversion with recycling of unreacted |
| Esterification | m-Chloromethylbenzoyl chloride + methanol | Ambient | High | Formation of methyl ester |
| Cyanation | Methyl chloromethylbenzoate + NaCN + toluene reflux | ~110-120 (reflux) | High | Nucleophilic substitution to cyanomethyl |
Research Findings and Notes
- The chlorination of methyl groups on aromatic rings is a well-studied free radical process requiring initiation by light or catalysts.
- Recycling of unreacted intermediates (e.g., m-toluoyl chloride) enhances overall process efficiency and reduces waste.
- The cyanation step is typically carried out in non-aqueous solvents like toluene to promote nucleophilic substitution and minimize side reactions.
- Environmental controls such as absorption of acidic gases and by-products are integrated into the process design to meet industrial environmental standards.
- The described methods provide a balance between yield, purity, and scalability, making them suitable for industrial application.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2-chloro-5-(cyanomethyl)benzoic acid.
Reduction: Formation of 2-chloro-5-(aminomethyl)benzoate.
Scientific Research Applications
Methyl 2-chloro-5-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(cyanomethyl)benzoate depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and nitrile groups, which can activate the aromatic ring towards nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of methyl 2-chloro-5-(cyanomethyl)benzoate with structurally analogous benzoate esters, focusing on substituent effects, synthetic routes, and applications.
Structural Analogs and Their Properties
Physicochemical Properties
- Solubility : Electron-withdrawing groups (e.g., -CN, -SO₂N(CH₃)₂) enhance polarity and solubility in polar solvents compared to methyl or methoxy derivatives .
- Stability : Esters with electron-deficient aromatic rings (e.g., 2-Cl, 5-CN) are prone to hydrolysis under acidic/basic conditions, requiring careful storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
